5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-
Overview
Description
Synthesis Analysis
The total synthesis of related compounds, such as 5-oxo-12(S)-hydroxy-6(E),8(Z),10(E),14(Z)-eicosatetraenoic acid and its isomers, has been reported. These studies illustrate the chemical pathways to synthesize these compounds, highlighting their structural complexity and the precision required in their synthesis (Khanapure, Powell, & Rokach, 1998).
Molecular Structure Analysis
The molecular structure of "5,8,10,14-Eicosatetraenoic acid, 12-oxo-, (5Z,8Z,10E,14Z)-" is characterized by its specific arrangement of double bonds and the oxo group at the 12th carbon. This structure is crucial for its biological activity and interaction with cellular receptors. The detailed stereochemistry of similar eicosanoids has been analyzed, providing insights into their biological functions and the importance of their structural configuration (Wigren et al., 1993).
Chemical Reactions and Properties
"5,8,10,14-Eicosatetraenoic acid, 12-oxo-, (5Z,8Z,10E,14Z)-" undergoes specific chemical reactions, notably its formation from precursor molecules such as 5-HETE through enzymatic reactions involving specific dehydrogenases. This process illustrates its role in cellular signaling pathways and inflammatory responses (Powell et al., 1994).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and molecular weight, are essential for understanding their behavior in biological systems. For instance, the potent chemoattractant properties of 5-oxo-ETE analogs for human basophils highlight the compound's significant role in immune responses and its potential implications in diseases like asthma (Sturm et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, contribute to the biological activity of "5,8,10,14-Eicosatetraenoic acid, 12-oxo-, (5Z,8Z,10E,14Z)-". Its potent effects as a stimulator of human eosinophil migration underscore its role in inflammation and immune response (Powell, Chung, & Gravel, 1995).
Scientific Research Applications
Biological Effects on Human Neutrophils
- 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) activates human neutrophils through a mechanism independent of the leukotriene B4 receptor. It is metabolized by neutrophils into less potent compounds, indicating its biological activity can be regulated through metabolism (Powell et al., 1996).
Chemotactic Properties and Therapeutic Potential
- 5-Oxo-ETE is identified as the most potent lipid chemoattractant for human eosinophils and is mediated by the OXE receptor. This makes it a target in eosinophilic diseases like allergic rhinitis and asthma. Potent OXE receptor antagonists have been developed, highlighting its therapeutic potential (Patel et al., 2014).
Role in Asthma and Inflammatory Response
- Studies suggest a role for 5-oxo-ETE in asthmatic inflammatory response, stimulating eosinophil migration to airways. Developing antagonists against the OXE receptor can be a new therapeutic approach for asthma (Jones, 2005).
Structural Requirements for Activation of Receptors
- The structural components of 5-oxo-ETE, including the 5-oxo group, the omega-end, and the carboxyl group, are essential for its biological activity. This has implications for designing drugs targeting the OXE receptor (Patel et al., 2008).
Inhibition of Neutrophil and Eosinophil Activation
- Novel indole OXE receptor antagonists have been identified that effectively inhibit 5-oxo-ETE-induced chemotaxis and actin polymerization in neutrophils and eosinophils. This underlines the potential of these antagonists in treating allergic and asthmatic conditions (Gore et al., 2014).
Potential Role in Cancer
- 5-Oxo-ETE promotes the survival and proliferation of cancer cell lines, suggesting its involvement in cancer. This underscores the importance of understanding its role in inflammation and potential therapeutic targets (Powell & Rokach, 2016).
properties
IUPAC Name |
12-oxoicosa-5,8,10,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17H,2-6,12,15-16,18H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURBRQGDZZKITB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(=O)C=CC=CCC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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